molecular formula C12H9Cl2N3O B11953622 1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea CAS No. 13142-47-7

1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea

Katalognummer: B11953622
CAS-Nummer: 13142-47-7
Molekulargewicht: 282.12 g/mol
InChI-Schlüssel: QYRXFPKGJAFCBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group and a pyridinyl group attached to a urea moiety. Its unique structure imparts specific chemical and biological properties that make it valuable in research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea typically involves the reaction of 3,4-dichloroaniline with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

13142-47-7

Molekularformel

C12H9Cl2N3O

Molekulargewicht

282.12 g/mol

IUPAC-Name

1-(3,4-dichlorophenyl)-3-pyridin-4-ylurea

InChI

InChI=1S/C12H9Cl2N3O/c13-10-2-1-9(7-11(10)14)17-12(18)16-8-3-5-15-6-4-8/h1-7H,(H2,15,16,17,18)

InChI-Schlüssel

QYRXFPKGJAFCBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC=NC=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.